Precision Synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe)
Precision Synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe)
The following technical guide details the synthesis, characterization, and mechanistic significance of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide , commonly referred to as Ac-Pro-NHMe .
This guide is structured for researchers requiring high-purity standards for peptide conformational studies, specifically those investigating prolyl cis-trans isomerization kinetics and collagen folding dynamics.
Executive Summary & Strategic Analysis
(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe) serves as the fundamental model system for the prolyl peptide bond. Unlike other amino acid derivatives, the tertiary amide bond at the proline nitrogen possesses a high barrier to rotation (
Strategic Pathway Selection
While multiple routes exist, this guide prioritizes the Stepwise Activation Route (Route A) over direct aminolysis of esters.
-
Why? Direct aminolysis of methyl esters (Route B) often requires excess methylamine and prolonged reaction times, leading to potential racemization at the
-carbon. -
The Solution: The Stepwise Activation Route (Acetylation
Amide Coupling) allows for intermediate purification and strict control over stereochemistry using modern coupling reagents (EDC/HOBt or TBTU).
Retrosynthetic Logic
The synthesis is deconstructed into two modular phases:
-
N-Acetylation: Conversion of L-Proline to N-Acetyl-L-Proline (Ac-Pro-OH).[1]
-
Amide Coupling: Reaction of Ac-Pro-OH with Methylamine hydrochloride.
Figure 1: Retrosynthetic analysis of Ac-Pro-NHMe highlighting the modular disconnection strategy.
Detailed Experimental Protocol
Phase 1: Synthesis of N-Acetyl-L-Proline (Ac-Pro-OH)
Objective: Selectively acetylate the secondary amine without racemizing the chiral center.
Reagents:
-
L-Proline (11.5 g, 100 mmol)
-
Acetic Anhydride (14.2 mL, 150 mmol)
-
Acetic Acid (glacial, solvent) or Methanol
-
Recrystallization solvent: Acetone/Hexane
Protocol:
-
Dissolution: Dissolve L-Proline (1 equiv.) in minimal glacial acetic acid (or Methanol) at room temperature.
-
Addition: Add Acetic Anhydride (1.5 equiv.) dropwise over 20 minutes. The reaction is slightly exothermic; maintain temperature below 40°C to prevent thermal racemization.
-
Reaction: Stir for 6 hours at ambient temperature. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; stain with Ninhydrin—product will NOT stain blue/purple, starting material will).
-
Workup: Concentrate the mixture under reduced pressure to a viscous oil. Co-evaporate with toluene (
mL) to remove residual acetic acid. -
Purification: The crude oil often crystallizes upon standing. Recrystallize from acetone/hexane to yield white crystals.
-
Yield Target: >85%[2]
-
Melting Point: 114–116°C
-
Phase 2: Amide Coupling to Ac-Pro-NHMe
Objective: Form the methylamide bond using carbodiimide chemistry to ensure high yield and purity.
Reagents:
-
N-Acetyl-L-Proline (Ac-Pro-OH) (1.0 equiv.)[3]
-
Methylamine Hydrochloride (1.2 equiv.)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv.) -
HOBt (Hydroxybenzotriazole) (1.2 equiv.)
-
N-Methylmorpholine (NMM) or DIPEA (2.5 equiv.)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Protocol:
-
Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve Ac-Pro-OH (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[3][4]
-
Coupling Initiation: Add EDC
HCl (1.2 equiv.) and stir for 15 minutes at 0°C to form the active ester. -
Amine Addition: Add Methylamine Hydrochloride (1.2 equiv.) followed by the dropwise addition of NMM (2.5 equiv.). The base liberates the free methylamine in situ.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup:
-
Dilute with excess DCM.
-
Wash sequentially with:
-
1M KHSO
or 1M HCl (removes unreacted amine/EDC urea). -
Saturated NaHCO
(removes unreacted acid/HOBt). -
Brine.[4]
-
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude residue is typically a hygroscopic solid or oil. Purify via flash column chromatography (Silica gel; Eluent: 5-10% Methanol in DCM).
Self-Validating Checkpoint:
-
The product is water-soluble.[5] If yield is low after aqueous workup, the product may have been lost to the aqueous phase. In this case, use n-Butanol for extraction or switch to DMF solvent and remove by high-vacuum evaporation before chromatography.
Reaction Mechanism & Pathway Visualization
The coupling reaction proceeds via an O-acylisourea intermediate, stabilized by HOBt to prevent N-acylurea rearrangement and racemization.
Figure 2: Stepwise activation and coupling mechanism using EDC/HOBt.
Characterization & Validation Data
To ensure scientific integrity, the synthesized compound must be validated against the following physicochemical properties.
Nuclear Magnetic Resonance (NMR)
Ac-Pro-NHMe exists as a mixture of trans and cis rotamers (approx. 3:1 to 4:1 ratio in water) due to the slow rotation of the N-acetyl bond.
| Nucleus | Solvent | Key Signal (Trans) | Key Signal (Cis) | Assignment |
| 1H NMR | D | Acetyl -CH | ||
| 1H NMR | D | |||
| 1H NMR | D | N-Methyl (-NHCH | ||
| 13C NMR | D | Carbonyl (Amide) |
Note: The "trans" isomer refers to the geometry of the acetyl group relative to the
Physical Properties[1][2][6][7][8]
-
Molecular Formula: C
H N O -
Molecular Weight: 170.21 g/mol
-
Appearance: White hygroscopic solid or colorless oil.
-
Solubility: Highly soluble in Water, Methanol, DCM; insoluble in Hexane/Ether.
References
-
ChemicalBook. N-Acetyl-L-proline | 68-95-1. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10374482, (2S)-N-methylpyrrolidine-2-carboxamide. Retrieved from
-
Kuemin, M. et al. (2016). Energetic contribution to both acidity and conformational stability in peptide models. Royal Society of Chemistry. Retrieved from
-
BldPharm. (2S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide Product Page. Retrieved from
-
BenchChem. N-methyl-L-prolinamide Synthesis Protocols. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. Energetic contribution to both acidity and conformational stability in peptide models - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ03611A [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. N-methyl-L-prolinamide | 52060-82-9 | Benchchem [benchchem.com]
- 5. US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents [patents.google.com]
